molecular formula C15H21BO2 B116223 4-Methyl-beta-styrylboronic acid pinacol ester CAS No. 149777-84-4

4-Methyl-beta-styrylboronic acid pinacol ester

Cat. No. B116223
M. Wt: 244.14 g/mol
InChI Key: HHBWKASJNTZJLB-ZHACJKMWSA-N
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Description

4-Methyl-beta-styrylboronic acid pinacol ester is a chemical compound with the molecular formula C15H21BO2 . It is a highly valuable building block in organic synthesis . The compound is often used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .


Molecular Structure Analysis

The molecular structure of 4-Methyl-beta-styrylboronic acid pinacol ester is represented by the SMILES notation: B1(OC(C(O1)©C)©C)C=CC2=CC=C(C=C2)C . The InChI Key for this compound is HHBWKASJNTZJLB-ZHACJKMWSA-N .


Chemical Reactions Analysis

The most important application of 4-Methyl-beta-styrylboronic acid pinacol ester is the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-beta-styrylboronic acid pinacol ester is 244.141 g/mol . The compound has a CAS number of 149777-84-4 .

Relevant Papers The paper “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” provides valuable information about the synthesis and application of 4-Methyl-beta-styrylboronic acid pinacol ester .

Scientific Research Applications

Biopolymer Synthesis and Modification

The modification of biopolymers through chemical processes opens up pathways to create ethers and esters with tailored properties. For instance, xylan derivatives, through their esterification with different acids, demonstrate the potential for drug delivery applications due to their ability to form nanoparticles. Such modifications enhance the biopolymer's functional groups, substitution degrees, and patterns, affecting their physical and chemical properties significantly (Petzold-Welcke et al., 2014).

Biotechnological Production of Chemicals

Lactic acid, a key hydroxycarboxylic acid derived from biomass, serves as a precursor for various chemicals, including esters, through biotechnological routes. These processes emphasize the shift towards green chemistry, utilizing renewable resources to produce potentially valuable chemicals such as pyruvic acid, acrylic acid, and lactate esters. This approach not only demonstrates the versatility of lactic acid in chemical synthesis but also highlights the eco-friendly alternatives to traditional chemical routes (Gao, Ma, & Xu, 2011).

Synthesis of Novel Compounds

The exploration of plant stress hormones, such as Jasmonic acid and its derivatives, in medicinal chemistry reveals their potential as small molecules for drug and nutraceutical applications. The synthesis and biological activities of these compounds underline the ongoing research interest in developing new therapeutics. Such studies not only provide a deeper understanding of these natural compounds but also open up new avenues for drug discovery (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBWKASJNTZJLB-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-beta-styrylboronic acid pinacol ester

CAS RN

149777-84-4
Record name 4,4,5,5-Tetramethyl-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149777-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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